molecular formula C13H21N3 B1389276 N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine CAS No. 937796-17-3

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine

Cat. No.: B1389276
CAS No.: 937796-17-3
M. Wt: 219.33 g/mol
InChI Key: NGMNACILLKNUTM-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C13H21N3 It is a derivative of piperidine and pyridine, featuring a methyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives with nucleophiles in polar solvents.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of piperidine and pyridine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-4-yl)methanamine
  • N-Methyl-1-(3-pyridin-2-ylisoxazol-5-yl)methanamine
  • N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine

Uniqueness

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both piperidine and pyridine rings, along with the methyl group, allows for versatile reactivity and interaction with various molecular targets. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-14-9-12-4-7-16(8-5-12)11-13-3-2-6-15-10-13/h2-3,6,10,12,14H,4-5,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMNACILLKNUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654829
Record name N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-17-3
Record name N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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